molecular formula C7H14BrN B3045788 4-(2-Bromoethyl)piperidine CAS No. 113913-55-6

4-(2-Bromoethyl)piperidine

Cat. No.: B3045788
CAS No.: 113913-55-6
M. Wt: 192.1 g/mol
InChI Key: MATRGCMIAKCCIJ-UHFFFAOYSA-N
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Description

4-(2-Bromoethyl)piperidine is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic compound containing one nitrogen atom The compound this compound is characterized by the presence of a bromoethyl group attached to the fourth position of the piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Bromoethyl)piperidine typically involves the bromination of 4-ethylpiperidine. One common method includes the reaction of 4-ethylpiperidine with bromine in the presence of a suitable solvent such as dichloromethane. The reaction is carried out under controlled temperature conditions to ensure selective bromination at the ethyl group.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improved yield. The use of automated systems ensures consistent quality and reduces the risk of side reactions.

Chemical Reactions Analysis

Types of Reactions: 4-(2-Bromoethyl)piperidine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the bromoethyl group to an ethyl group or other reduced forms.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed:

    Nucleophilic Substitution: Products include azidoethylpiperidine, thiocyanatoethylpiperidine, and methoxyethylpiperidine.

    Oxidation: Products include N-oxides and other oxidized derivatives.

    Reduction: Products include ethylpiperidine and other reduced forms.

Scientific Research Applications

4-(2-Bromoethyl)piperidine has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is employed in the study of biological pathways and mechanisms, particularly in the development of enzyme inhibitors.

    Medicine: It serves as a building block for the synthesis of drugs targeting neurological disorders and cancer.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(2-Bromoethyl)piperidine involves its interaction with biological molecules through nucleophilic substitution reactions. The bromoethyl group can be replaced by nucleophiles present in biological systems, leading to the formation of new compounds that can modulate biological pathways. The compound may target specific enzymes or receptors, altering their activity and resulting in therapeutic effects.

Comparison with Similar Compounds

    4-Ethylpiperidine: Lacks the bromoethyl group, making it less reactive in nucleophilic substitution reactions.

    4-(2-Chloroethyl)piperidine: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and biological activity.

    4-(2-Iodoethyl)piperidine:

Uniqueness: 4-(2-Bromoethyl)piperidine is unique due to its specific reactivity profile, which allows for selective nucleophilic substitution reactions. This makes it a valuable intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Properties

IUPAC Name

4-(2-bromoethyl)piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14BrN/c8-4-1-7-2-5-9-6-3-7/h7,9H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MATRGCMIAKCCIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1CCBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14BrN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70541718
Record name 4-(2-Bromoethyl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70541718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113913-55-6
Record name 4-(2-Bromoethyl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70541718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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